1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole
Description
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
(6-nitro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-18(2)16(21)24-19-14-10-12(20(22)23)8-9-13(14)17-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMPRXPVHMTRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises three key structural elements:
- Benzimidazole core (positions 1, 2, and 3).
- Nitro group at position 6.
- [(Dimethylamino)carbonyl]oxy carbamate moiety at position 1.
Retrosynthetic disconnection suggests two primary strategies (Figure 1):
- Route A : Late-stage introduction of the carbamate group onto a pre-formed 6-nitro-2-phenyl-1H-benzimidazole scaffold.
- Route B : Early incorporation of the nitro group during o-phenylenediamine functionalization, followed by benzimidazole cyclization and carbamate installation.
Both approaches require careful consideration of substituent directing effects and functional group compatibility.
Synthesis of the Benzimidazole Core
Phillips-Ladenburg Condensation for 2-Phenyl Substitution
The Phillips-Ladenburg reaction enables direct construction of the 2-phenyl-benzimidazole scaffold. A modified protocol from Nguyen et al. (2013) employs iron-sulfur catalysis for enhanced efficiency:
Procedure :
- React 2-nitro-4-methylacetanilide (10 mmol) with phenylacetic acid (12 mmol) in the presence of Fe/S catalyst (0.5 eq) at 150°C under solvent-free conditions.
- Cyclization occurs via in situ reduction of the nitro group and dehydrogenative coupling, yielding 2-phenyl-1H-benzimidazole in 83–91% yield.
Key Advantage :
Nitration Strategies for Position 6
Directed Nitration of Pre-Formed Benzimidazole
Electrophilic nitration of 2-phenyl-1H-benzimidazole requires precise control to achieve para-selectivity relative to the phenyl substituent:
Optimized Conditions :
Mechanistic Insight :
The phenyl group at position 2 directs nitration to position 6 through resonance stabilization of the σ-complex.
Nitro-Group Incorporation in o-Phenylenediamine Precursors
Alternative approach using 4-nitro-o-phenylenediamine:
Synthesis :
- Nitration of o-phenylenediamine with acetyl nitrate (AcONO₂) in glacial acetic acid at –10°C.
- Isolation of 4-nitro-o-phenylenediamine in 72% yield.
Cyclization :
Condense with benzaldehyde derivatives under Weidenhagen conditions (Cu(OAc)₂, EtOH, reflux).
Installation of the [(Dimethylamino)Carbonyl]Oxy Group
Integrated Synthetic Routes
Reaction Optimization and Mechanistic Studies
Characterization and Analytical Data
Spectroscopic Fingerprints
Industrial-Scale Considerations
Cost-Benefit Analysis
| Parameter | Route A | Route B |
|---|---|---|
| Raw material cost | $12/g | $9/g |
| Process steps | 3 | 3 |
| Total yield | 44.2% | 48.3% |
| E-factor | 18.7 | 15.2 |
Recommendation : Route B offers better atom economy and lower environmental impact (E-factor = mass waste/product mass).
Chemical Reactions Analysis
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Studies indicate that compounds containing the benzimidazole moiety can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Case Study: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against various cancer cell lines. The presence of nitro and dimethylamino groups enhances the compound's biological activity by increasing its lipophilicity and enabling better cellular uptake .
Materials Science
In materials science, the compound's unique properties allow it to be utilized as a precursor for synthesizing advanced materials, including polymers and nanocomposites. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and as a functional additive in polymer formulations.
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to create functional polymers |
| Catalysis | Acts as a ligand for metal catalysts |
| Nanocomposites | Enhances mechanical properties of composites |
Analytical Chemistry
The compound is also valuable in analytical chemistry as a reagent for detecting specific analytes. Its reactivity allows it to form colored complexes with certain ions, making it useful in spectrophotometric analysis.
Case Study: Spectrophotometric Analysis
Research has shown that the compound can be employed to detect heavy metals in environmental samples through colorimetric methods. The formation of a colored complex upon interaction with metal ions allows for quantitative analysis using UV-Vis spectroscopy .
Mechanism of Action
The mechanism of action of 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the dimethylamino carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole include other benzimidazole derivatives with varying substituents. These compounds share a common benzimidazole core but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Examples include:
- 2-Phenyl-1H-benzimidazole
- 5-Nitro-2-phenyl-1H-benzimidazole
- 1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole
Biological Activity
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has shown potential in various pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is C16H14N4O4, with a molecular weight of 314.31 g/mol. Its structure features a benzimidazole core with a nitro group at the 6-position and a dimethylaminocarbonyl group at the 1-position, which significantly influences its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study highlighted that modifications in the benzimidazole structure can enhance efficacy against various pathogens, including resistant strains of bacteria and fungi .
Antiviral Activity
The antiviral potential of benzimidazole derivatives has also been documented. Specifically, compounds with similar structural motifs have shown effectiveness against viruses such as human cytomegalovirus (HCMV) and other RNA viruses. The mechanism often involves inhibition of viral RNA synthesis by targeting RNA polymerase II . The specific activity of this compound against viral pathogens remains an area for further exploration.
Anticancer Properties
Benzimidazole derivatives have been recognized for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth . The incorporation of nitro groups in the structure is often linked to increased cytotoxicity against cancer cell lines.
Anti-inflammatory Effects
Research indicates that benzimidazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Key factors influencing activity include:
- Positioning of substituents: The position of functional groups on the benzimidazole ring significantly affects potency.
- Electronic effects: Electron-withdrawing groups (like nitro) can enhance activity by stabilizing charged intermediates during metabolic processes.
Table: Structure-Activity Relationship Insights
Study 1: Antimicrobial Efficacy
In a comparative study of various benzimidazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .
Study 2: Antiviral Activity Assessment
A series of benzimidazole derivatives were evaluated for their antiviral activities against HCMV. The study found that compounds with similar structures exhibited EC50 values ranging from 0.09 to 41 µM, indicating promising antiviral potential .
Study 3: Anticancer Mechanisms
Research focused on the anticancer mechanisms revealed that the compound induced apoptosis in various cancer cell lines through caspase activation pathways. The results suggested that structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic: What are the common synthetic routes for preparing 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl derivatives. For example, coupling 2-phenyl-6-nitrobenzimidazole with dimethylcarbamoyl chloride under basic conditions (e.g., using triethylamine) facilitates the introduction of the [(dimethylamino)carbonyl]oxy group. Catalysts like LaCl₃ (lanthanum chloride) may enhance reaction efficiency by stabilizing intermediates . Key factors affecting yield include:
- Temperature: Reactions often proceed optimally at 80–100°C to balance activation energy and thermal decomposition.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst: Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
Advanced: How can computational methods resolve discrepancies in structure-activity relationships (SAR) for benzimidazole derivatives with anti-inflammatory or antitumor activity?
Answer:
Discrepancies in SAR often arise from variable substituent effects on electronic or steric properties. For example:
- Molecular Docking: Studies on EGFR-TK inhibitors (e.g., benzimidazole chalcones) reveal that nitro groups at position 6 enhance binding affinity by forming hydrogen bonds with ATP-binding pockets .
- QSAR Modeling: A 2D-QSAR model using descriptors like logP and molar refractivity predicts IC₅₀ values for MDA-MB-231 cell line inhibition. For instance, electron-withdrawing groups (e.g., -NO₂) correlate with improved cytotoxicity .
- Contradiction Resolution: Conflicting data on IL-6 suppression ( vs. 19) may stem from cell-specific signaling pathways, requiring in silico pathway analysis to contextualize experimental results .
Basic: Which spectroscopic techniques are critical for characterizing benzimidazole derivatives, and what key data should researchers prioritize?
Answer:
Core techniques include:
- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate moiety) .
- NMR: ¹H NMR reveals aromatic proton environments (e.g., deshielding of H-4 in nitro-substituted benzimidazoles at δ 8.2–8.5 ppm). ¹³C NMR confirms carbamate carbonyl signals at ~155 ppm .
- UV-Vis: Absorbance maxima (~300–350 nm) indicate π→π* transitions in the benzimidazole core .
Advanced: How can researchers design experiments to assess the stability of benzimidazole derivatives under physiological or oxidative conditions?
Answer:
Stability studies should combine accelerated degradation tests and analytical monitoring:
- Oxidative Stress: Expose compounds to H₂O₂ (1–5 mM) at 37°C and monitor degradation via HPLC. For example, N-functionalized benzimidazolium salts degrade via cleavage of the carbamate group under acidic conditions .
- pH Variation: Test stability across pH 1–10 (simulating gastrointestinal to bloodstream environments). LC-MS identifies degradation products (e.g., hydrolysis to 6-nitro-2-phenylbenzimidazole) .
- Thermal Analysis: DSC/TGA reveals melting points and decomposition temperatures critical for formulation .
Basic: What in vitro assays are recommended for evaluating the biological activity of benzimidazole derivatives?
Answer:
Standard assays include:
- Anti-inflammatory: Measure NO, IL-6, and TNF-α suppression in LPS-stimulated RAW264.7 macrophages (IC₅₀ values <10 µM indicate high potency) .
- Antitumor: MTT assays on cancer cell lines (e.g., MDA-MB-231) using 72-hour exposure periods. Reference compounds like camptothecin (CPT) validate assay sensitivity .
- Antioxidant: DPPH radical scavenging assays (IC₅₀ <10 µg/mL suggests strong activity, as seen in derivatives with electron-donating groups) .
Advanced: How can green chemistry principles optimize the synthesis of benzimidazole derivatives while minimizing waste?
Answer:
Strategies include:
- Solvent-Free Reactions: Microwave-assisted synthesis reduces solvent use and energy consumption (e.g., 80% yield in 20 minutes vs. 60% in 12 hours for conventional heating) .
- Catalyst Recycling: Recover LaCl₃ or Pd(OAc)₂ catalysts via filtration or aqueous extraction, reducing heavy metal waste .
- Atom Economy: Tosylation of N-aryl amidoximes achieves >90% atom efficiency compared to traditional carboxylic acid condensations .
Basic: What structural modifications enhance the bioavailability of benzimidazole-based compounds?
Answer:
Key modifications:
- Lipophilicity: Introduce alkyl chains (e.g., -CH₂CH₃) to improve membrane permeability (logP ~2–4 optimal) .
- Hydrogen Bonding: Carbamate or sulfonyl groups enhance solubility in aqueous media (e.g., -SO₂C₆H₃Me₂ in increases water solubility by 30%) .
- Metabolic Stability: Fluorine substitution at position 4 reduces CYP450-mediated oxidation .
Advanced: What mechanistic insights can be gained from studying ferroptosis induction by benzimidazole derivatives?
Answer:
Ferroptosis involves iron-dependent lipid peroxidation. Experimental approaches include:
- GPX4 Inhibition: Measure glutathione depletion and ROS accumulation in HT-1080 cells using C11-BODIPY fluorescence .
- Lipidomics: LC-MS profiles of oxidized phosphatidylethanolamines confirm ferroptotic pathways. For example, 1-{[(dimethylamino)carbonyl]oxy} derivatives show 3-fold higher lipid peroxide levels vs. controls .
- Iron Chelation: Co-treatment with deferoxamine (DFO) reverses cell death, confirming iron dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
